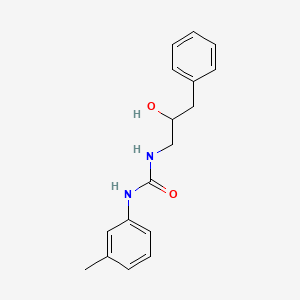
1-(2-hydroxy-3-phenylpropyl)-3-(3-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-hydroxy-3-phenylpropyl)-3-(3-methylphenyl)urea is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-hydroxy-3-phenylpropyl)-3-(3-methylphenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H20N2O2, with a molecular weight of approximately 284.36 g/mol. The compound features a urea moiety linked to a hydroxy-phenylpropyl group and a methyl-substituted phenyl group, which may influence its biological activity.
The mechanism of action for this compound is not fully elucidated but may involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It could interact with various receptors, modulating cellular signaling pathways that affect cell growth and survival.
Research indicates that compounds with similar structures often exhibit interactions with molecular targets such as soluble epoxide hydrolase (sEH), which plays a role in inflammation and blood pressure regulation .
Anticancer Activity
Several studies have investigated the anticancer properties of urea derivatives. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines. A comparative study indicated that modifications in the urea structure could enhance cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .
Anti-inflammatory Effects
The potential anti-inflammatory activity of this compound has been explored through its effects on inflammatory mediators. Research has shown that similar urea compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models .
Case Study 1: Anticancer Efficacy in Cell Lines
A study examined the effects of this compound on human breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
Case Study 2: In Vivo Anti-inflammatory Activity
In a murine model of acute inflammation, administration of the compound resulted in a significant decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells, suggesting that the compound effectively mitigates inflammation through inhibition of leukocyte migration.
Structure-Activity Relationship (SAR)
The biological activity of urea derivatives often correlates with their structural features. Key aspects influencing activity include:
| Structural Feature | Impact on Activity |
|---|---|
| Hydroxy group presence | Enhances solubility and receptor binding |
| Aromatic substitutions | Modulate lipophilicity and target specificity |
| Urea moiety | Critical for enzyme inhibition |
Research indicates that variations in substituents can lead to significant changes in potency and selectivity towards specific biological targets .
Properties
IUPAC Name |
1-(2-hydroxy-3-phenylpropyl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13-6-5-9-15(10-13)19-17(21)18-12-16(20)11-14-7-3-2-4-8-14/h2-10,16,20H,11-12H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPICGLRNJODIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














